molecular formula C11H10O2S B1409604 7-Methoxy-5-methylbenzo[b]thiophene-3-carbaldehyde CAS No. 1388061-05-9

7-Methoxy-5-methylbenzo[b]thiophene-3-carbaldehyde

Cat. No. B1409604
M. Wt: 206.26 g/mol
InChI Key: ITFADPLFMOWEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-5-methylbenzo[b]thiophene-3-carbaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a solid substance under normal conditions .


Synthesis Analysis

The synthesis of 7-Methoxy-5-methylbenzo[b]thiophene-3-carbaldehyde can be achieved from (2,2-diethoxyethyl) (2-methoxy-4-methylphenyl)sulfane . There are also other significant synthetic methods to thiophene derivatives such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Molecular Structure Analysis

The molecular formula of 7-Methoxy-5-methylbenzo[b]thiophene-3-carbaldehyde is C11H10O2S . The InChI code is 1S/C11H10O2S/c1-7-3-9-8(5-12)6-14-11(9)10(4-7)13-2/h3-6H,1-2H3 .


Chemical Reactions Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Physical And Chemical Properties Analysis

The molecular weight of 7-Methoxy-5-methylbenzo[b]thiophene-3-carbaldehyde is 206.27 g/mol . It is a solid substance under normal conditions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Benzo[b]thiophene Derivatives

    A study by Datta and De (1989) explored the synthesis of various benzo[b]thiophene derivatives, including 5-formyl, 5-acetyl, 5-carboxy, and 5-cyano-benzo[b]thiophene, starting from 6,7-dihydrobenzo[b]thiophen-4(5H)-one. This process offers a pathway to the thieno[2,3-g]indole system, which is valuable in heterocyclic chemistry (Datta & De, 1989).

  • Synthesis of Hexahydro-5H-dibenzo[b,e]-1,4-diazepin-1-one Derivatives

    Tonkikh et al. (2004) conducted reactions with carbaldehydes of pyridine, thiophene, and furan to produce novel 7H-7-methoxycarbonyl- and other substituted 11-aryl-3,3-dimethyl-1,2,3,4,10,11-hexahydro-5H-dibenzo[b,e]-1,4-diazepin-1-ones. These compounds are significant in the development of new therapeutic agents (Tonkikh et al., 2004).

Biological and Pharmacological Research

  • Development of Antidepressant Drugs: Orus et al. (2002) synthesized benzo[b]thiophene derivatives as potential dual-action antidepressants. These compounds showed promising in vitro affinity for 5-HT1A receptors and serotonin reuptake inhibition, making them candidates for antidepressant drugs (Orus et al., 2002).

Miscellaneous Applications

  • Development of Fluorescent Probes: Liu et al. (2020) designed a novel fluorescent probe using a derivative, 7-methoxychromone-3-carbaldehyde-(3′4′5′-trimethoxybenzoyl) hydrazone, for the detection of Al3+ ions. This study highlights the utility of benzo[b]thiophene derivatives in creating sensitive and selective sensors for metal ions (Liu et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

7-methoxy-5-methyl-1-benzothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c1-7-3-9-8(5-12)6-14-11(9)10(4-7)13-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFADPLFMOWEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC)SC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-5-methylbenzo[b]thiophene-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-5-methylbenzo[b]thiophene-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
7-Methoxy-5-methylbenzo[b]thiophene-3-carbaldehyde
Reactant of Route 3
7-Methoxy-5-methylbenzo[b]thiophene-3-carbaldehyde
Reactant of Route 4
7-Methoxy-5-methylbenzo[b]thiophene-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
7-Methoxy-5-methylbenzo[b]thiophene-3-carbaldehyde
Reactant of Route 6
7-Methoxy-5-methylbenzo[b]thiophene-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.